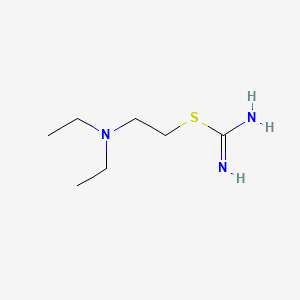![molecular formula C11H9F3O7S B3367242 Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate CAS No. 168619-21-4](/img/structure/B3367242.png)
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
Overview
Description
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is an organic compound with the molecular formula C11H9F3O7S and a molecular weight of 342.25 g/mol . It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is substituted with a trifluoromethylsulfonyl group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
The synthesis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate typically involves the esterification of 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in various biological studies.
Mechanism of Action
The mechanism of action of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate involves its interaction with specific molecular targets, depending on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function .
Comparison with Similar Compounds
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate can be compared with other similar compounds, such as:
Dimethyl isophthalate: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of a trifluoromethylsulfonyl group, leading to different reactivity and applications.
Dimethyl 5-bromo isophthalate:
The uniqueness of this compound lies in its trifluoromethylsulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
dimethyl 5-(trifluoromethylsulfonyloxy)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O7S/c1-19-9(15)6-3-7(10(16)20-2)5-8(4-6)21-22(17,18)11(12,13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUPIKSYPDJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
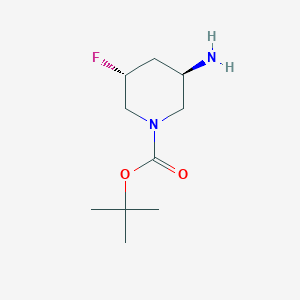
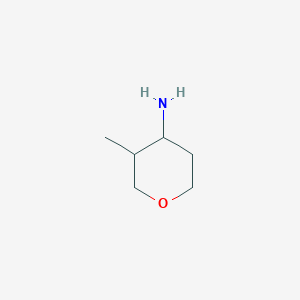
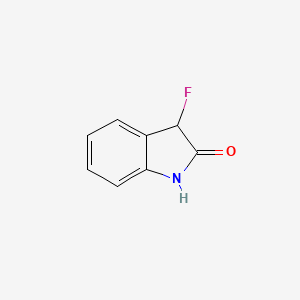
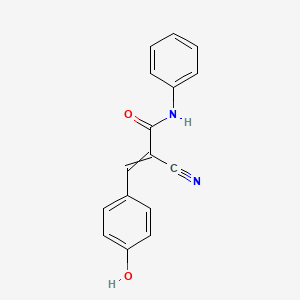
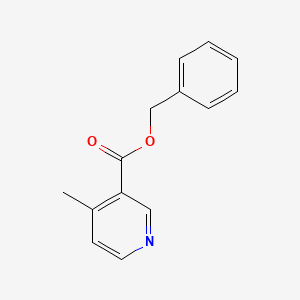
![1-[(3-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3367229.png)

![Acetamide, N-[4-(3-oxopropyl)phenyl]-](/img/structure/B3367249.png)
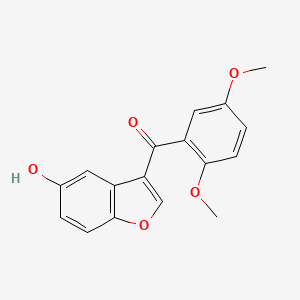
![Disodium 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[(1e)-3-methyltriaz-1-ene-1,3-diyl]}diethanesulfonate](/img/structure/B3367254.png)
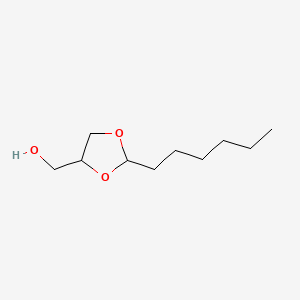
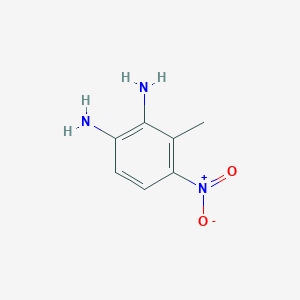
![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)
